2-(Hydrazinylmethyl)pyrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydrazinylmethyl)pyrazine hydrochloride is a chemical compound with the molecular formula C₅H₉ClN₄.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Hydrazinylmethyl)pyrazine hydrochloride typically involves the reaction of pyrazine derivatives with hydrazine. One common method includes the reaction of 2-chloromethylpyrazine with hydrazine hydrate under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt to enhance its stability .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the final compound in its hydrochloride form .
Chemical Reactions Analysis
Types of Reactions: 2-(Hydrazinylmethyl)pyrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can yield hydrazine derivatives with different substitution patterns.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine N-oxides, while substitution reactions can introduce various functional groups, leading to a wide range of pyrazine derivatives .
Scientific Research Applications
2-(Hydrazinylmethyl)pyrazine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(Hydrazinylmethyl)pyrazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
2-(Hydrazinylmethyl)pyrazine: A closely related compound without the hydrochloride group.
Pyrazine derivatives: Other pyrazine-based compounds with different substituents.
Uniqueness: 2-(Hydrazinylmethyl)pyrazine hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. The presence of the hydrazinylmethyl group and the hydrochloride salt form enhances its reactivity and stability, making it a valuable compound in various research applications .
Properties
IUPAC Name |
pyrazin-2-ylmethylhydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N4.ClH/c6-9-4-5-3-7-1-2-8-5;/h1-3,9H,4,6H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDVHGHBNLLVKPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)CNN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50677443 |
Source
|
Record name | 2-(Hydrazinylmethyl)pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1263285-94-4 |
Source
|
Record name | 2-(Hydrazinylmethyl)pyrazine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50677443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.